molecular formula C18H17NO2 B13044392 Methyl (3R)-3-amino-3-(2-anthryl)propanoate

Methyl (3R)-3-amino-3-(2-anthryl)propanoate

Cat. No.: B13044392
M. Wt: 279.3 g/mol
InChI Key: XNMZEVMFODYBME-QGZVFWFLSA-N
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Description

Methyl (3R)-3-amino-3-(2-anthryl)propanoate is an organic compound that features an anthracene moiety attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-(2-anthryl)propanoate typically involves the coupling of an anthracene derivative with an amino acid ester. One common method involves the reaction of 2-anthryl amine with methyl 3-bromo-3-(2-anthryl)propanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2-anthryl)propanoate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (3R)-3-amino-3-(2-anthryl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-(2-anthryl)propanoate involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-anthryl acrylamide
  • 2-anthryl methacrylamide
  • 9-anthryl acrylamide
  • 9-anthryl methacrylamide

Uniqueness

Methyl (3R)-3-amino-3-(2-anthryl)propanoate is unique due to its specific structural configuration, which combines an anthracene moiety with an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

methyl (3R)-3-amino-3-anthracen-2-ylpropanoate

InChI

InChI=1S/C18H17NO2/c1-21-18(20)11-17(19)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,19H2,1H3/t17-/m1/s1

InChI Key

XNMZEVMFODYBME-QGZVFWFLSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Canonical SMILES

COC(=O)CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

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